4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine
Description
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 603068-26-4) is a pyrrolidine derivative substituted with a methyl group at position 4 and a para-trifluoromethylphenyl group at position 2. Its molecular formula is C₁₂H₁₄F₃N (MW: 229.24) . The pyrrolidine ring confers conformational flexibility, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising intermediate in drug discovery .
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8-6-11(16-7-8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNWKBAYDBUQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 4-methylpyrrolidine.
Condensation Reaction: The key step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and 4-methylpyrrolidine under controlled conditions. This reaction is often catalyzed by a suitable acid or base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, using reagents such as halogens or alkylating agents. These reactions yield substituted derivatives with different functional groups.
Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules, particularly in medicinal chemistry where it can be modified to develop new therapeutic agents.
- Reactivity Studies : Its ability to undergo oxidation, reduction, and substitution reactions makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Biological Activity : Research indicates that 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced biological activity due to increased lipophilicity and metabolic stability.
- Mechanism of Action : The interaction of this compound with specific proteins can modulate biological pathways, making it a candidate for further exploration in drug development.
Medicine
- Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases. The unique properties of the trifluoromethyl group may contribute to its effectiveness in these applications.
- Case Studies : Preliminary studies have indicated that derivatives of this compound can significantly lower levels of retinol binding protein 4 (RBP4), which is implicated in age-related macular degeneration (AMD) and other metabolic disorders .
Industrial Applications
- Catalysis : In industrial chemistry, this compound is utilized as a catalyst in various chemical processes due to its stability and reactivity.
- Material Development : Its unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyrrolidine-Based Derivatives
2-[4-(Trifluoromethyl)phenyl]pyrrolidine (CAS 298690-84-3)
- Structure : Lacks the 4-methyl group.
- Properties : Reduced steric hindrance and lipophilicity compared to the target compound. The absence of the methyl group may decrease metabolic stability and bioavailability .
- Applications : Used as a building block in agrochemicals and pharmaceuticals.
1-[(4-Methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)phenyl]pyrrolidine
- Structure : Incorporates a sulfonyl group at position 1.
- Properties : Increased polarity due to the sulfonyl group, improving aqueous solubility but reducing membrane permeability. Synthesized via palladium-catalyzed hydrogenation .
- Applications: Potential as a chiral catalyst or polar pharmacophore.
Pyridine and Thiazole Derivatives
4-Methyl-2-(4-trifluoromethylphenyl)pyridine (CAS 452342-99-3)
- Structure : Pyridine ring replaces pyrrolidine.
- Properties: Aromaticity enhances π-π stacking interactions. Molecular weight: 237.22.
- Applications : Explored in materials science and enzyme inhibition.
4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carbohydrazide Derivatives
Piperazine and Complex Heterocycles
UDO and UDD (Pyridine-Piperazine Derivatives)
- Structure : Incorporate piperazine and pyridyl groups.
- Properties: Act as non-azolic CYP51 inhibitors with anti-Trypanosoma cruzi activity. Bulkier structures limit blood-brain barrier penetration compared to pyrrolidine derivatives .
- Applications : Antiparasitic drug candidates.
Key Comparative Data
Research Findings and Implications
- Lipophilicity and Bioavailability : The trifluoromethyl group in the target compound enhances metabolic stability, while the pyrrolidine ring improves conformational adaptability for target binding .
- Synthetic Accessibility : Pyrrolidine derivatives are synthesized via multi-step routes, including palladium-catalyzed hydrogenation, with moderate yields (e.g., 66% for a gold complex in ) .
- Biological Activity : Thiazole derivatives exhibit higher antimicrobial potency due to hydrogen-bonding capacity, whereas pyridine derivatives show rigidity-suited enzyme inhibition .
Biological Activity
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine backbone substituted with a methyl group and a trifluoromethylphenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have been identified as effective against various bacterial strains, with modifications enhancing their potency. The introduction of trifluoromethyl groups is known to improve metabolic stability and bioavailability, making such compounds promising candidates for drug development against resistant pathogens .
Antimalarial Properties
A study highlighted the efficacy of 4-aryl pyrrolidines in combating malaria, suggesting that similar derivatives could be explored for their antimalarial potential. The compound's ability to inhibit key enzymes involved in the life cycle of Plasmodium species may contribute to its effectiveness .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus. Research suggests that modifications to the pyrrolidine structure can enhance DPP-4 inhibition, potentially positioning this compound as a candidate for further investigation in diabetes therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like DPP-4, which plays a role in glucose metabolism.
- Targeting Bacterial Resistance : The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better penetration into bacterial membranes and increasing efficacy against resistant strains .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
